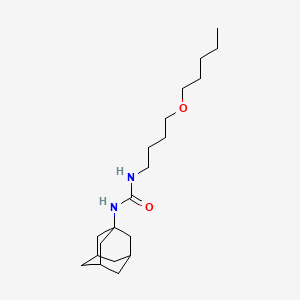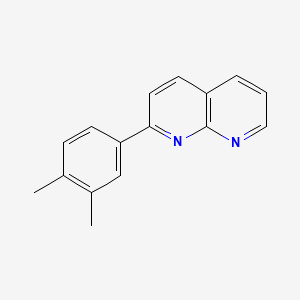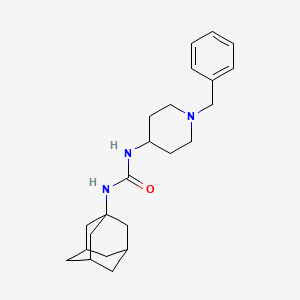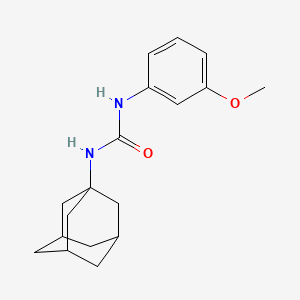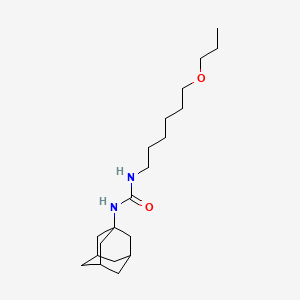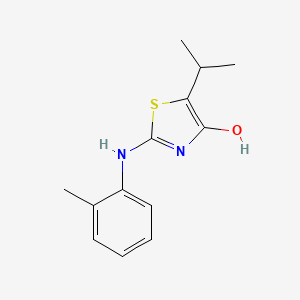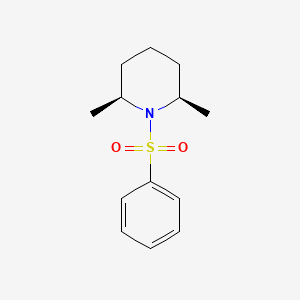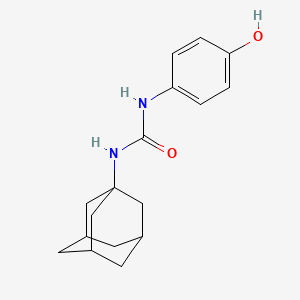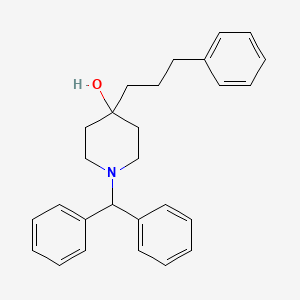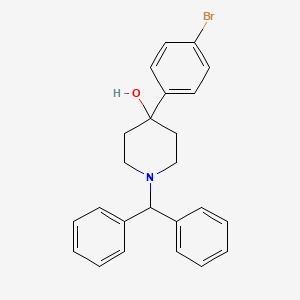
1-Benzhydryl-4-(4-bromophenyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzhydryl-4-(4-bromophenyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzhydryl group and a bromophenyl group attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzhydryl-4-(4-bromophenyl)piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction using benzhydryl chloride.
Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-benzhydryl-4-(4-bromophenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-benzhydryl-4-(4-bromophenyl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticonvulsant agent.
Pharmacology: The compound is investigated for its interactions with various receptors and its potential therapeutic effects.
Biological Studies: It is used in research to understand its effects on biological systems and its mechanism of action.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of 1-benzhydryl-4-(4-bromophenyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may modulate the activity of these receptors, leading to various pharmacological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulphonamide: This compound has similar structural features and is studied for its anticonvulsant properties.
1-(4-bromophenyl)piperidin-4-ol: A related compound with a similar piperidine core structure.
Uniqueness
1-benzhydryl-4-(4-bromophenyl)piperidin-4-ol is unique due to its specific combination of benzhydryl and bromophenyl groups, which confer distinct chemical and pharmacological properties.
Propiedades
Número CAS |
256938-53-1 |
|---|---|
Fórmula molecular |
C24H24BrNO |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
1-benzhydryl-4-(4-bromophenyl)piperidin-4-ol |
InChI |
InChI=1S/C24H24BrNO/c25-22-13-11-21(12-14-22)24(27)15-17-26(18-16-24)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23,27H,15-18H2 |
Clave InChI |
FIHWNAAGEWTLGW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



